Angiotensin acetate

Description

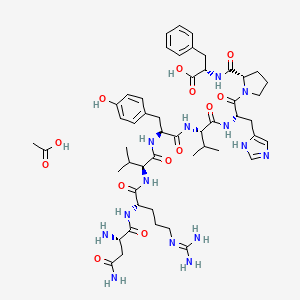

Properties

CAS No. |

20071-00-5 |

|---|---|

Molecular Formula |

C53H78N14O15 |

Molecular Weight |

1151.3 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H70N14O11.2C2H4O2/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28;2*1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55);2*1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,39-,40-;;/m0../s1 |

InChI Key |

BFIIUENUKZUTFX-AXOAQIBVSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N.CC(=O)O.CC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O.CC(=O)O |

sequence |

NRVYVHPF |

Origin of Product |

United States |

Foundational & Exploratory

Angiotensin Acetate in Cardiovascular Research: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II, delivered experimentally as angiotensin acetate, is the principal effector peptide of the renin-angiotensin system (RAS) and a pivotal mediator of cardiovascular physiology and pathophysiology. Its actions are fundamental to the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. However, sustained activation of angiotensin II signaling pathways contributes significantly to the development of hypertension, cardiac hypertrophy, fibrosis, and atherosclerosis.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound in cardiovascular research. It details the core signaling pathways, presents quantitative data from key experimental models, and offers comprehensive experimental protocols for investigating its cardiovascular effects.

The Renin-Angiotensin System and Angiotensin II

The renin-angiotensin system is a critical hormonal cascade. In response to stimuli such as low blood pressure or low sodium concentration, renin is released from the kidneys and cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), primarily located in the vascular endothelium of the lungs, then converts angiotensin I into the biologically active octapeptide, angiotensin II.[3][4] Angiotensin II exerts its diverse physiological and pathological effects by binding to two main G protein-coupled receptors: the angiotensin II type 1 receptor (AT1R) and the angiotensin II type 2 receptor (AT2R).[5]

Angiotensin II Receptor Signaling Pathways

The cardiovascular effects of angiotensin II are mediated by its interaction with AT1 and AT2 receptors, which often have opposing functions.

Angiotensin II Type 1 Receptor (AT1R) Signaling

The AT1R is responsible for most of the well-known cardiovascular effects of angiotensin II.[6][7] It is a Gq/11-coupled receptor, and its activation initiates a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, cellular growth, and fibrosis.[6]

Key downstream signaling pathways of AT1R activation include:

-

Gq/11-PLC-IP3-Ca2+ Pathway: Activation of Gq/11 proteins stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). Elevated cytosolic Ca2+ activates various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases, which contribute to smooth muscle contraction.[2][6]

-

Rho/ROCK Pathway: AT1R activation can also stimulate the RhoA/Rho-kinase (ROCK) pathway, which promotes vasoconstriction by inhibiting myosin light chain phosphatase, thereby increasing the phosphorylation of myosin light chain.[8]

-

MAPK Pathways: Angiotensin II, through AT1R, activates several mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. These pathways are crucial in mediating cellular growth, inflammation, and fibrosis.[9]

-

NADPH Oxidase and Reactive Oxygen Species (ROS) Production: AT1R activation stimulates NADPH oxidase, leading to the production of reactive oxygen species (ROS). Increased ROS contributes to oxidative stress, endothelial dysfunction, and inflammation.[9][10]

Diagram of the AT1R Signaling Pathway

Caption: Angiotensin II Type 1 Receptor (AT1R) Signaling Cascade.

Angiotensin II Type 2 Receptor (AT2R) Signaling

The AT2R is generally considered to counteract the actions of the AT1R, mediating vasodilation, anti-proliferative, and anti-fibrotic effects.[3][11] Its expression is high in fetal tissues and decreases after birth, but it can be re-expressed in pathological conditions such as vascular injury and myocardial infarction.[12]

Key downstream signaling pathways of AT2R activation include:

-

Bradykinin-NO-cGMP Pathway: AT2R activation can stimulate the production of bradykinin, which in turn activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[3]

-

Protein Phosphatases: The AT2R can activate various protein phosphatases, such as protein phosphatase 2A (PP2A) and SHP-1, which can dephosphorylate and inactivate components of the MAPK pathway, thereby opposing the growth-promoting effects of AT1R activation.[13]

-

Phospholipase A2 Pathway: Activation of phospholipase A2 (PLA2) and the subsequent release of arachidonic acid are also associated with AT2R signaling, which may be involved in the regulation of ion channels.[3]

Diagram of the AT2R Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin II-induced hypertension and cardiac hypertrophy are differentially mediated by TLR3- and TLR4-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]

- 7. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Angiotensin II Activates MCP-1 and Induces Cardiac Hypertrophy and Dysfunction via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]

- 12. Angiotensin II type-2 receptor-specific effects on the cardiovascular system - Li - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

- 13. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Angiotensin Acetate in Blood Pressure Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II, administered as Angiotensin acetate, is a pivotal peptide hormone within the Renin-Angiotensin-Aldosterone System (RAAS) that exerts powerful control over blood pressure and fluid homeostasis.[1][2][3] Its multifaceted physiological actions, mediated primarily through the Angiotensin II type 1 (AT1) receptor, make it a critical area of study for understanding cardiovascular health and disease.[4][5] This technical guide provides an in-depth exploration of the mechanisms by which Angiotensin II regulates blood pressure, offering detailed experimental protocols and quantitative data to support researchers and drug development professionals in this field. The document elucidates the intricate signaling pathways initiated by Angiotensin II and presents standardized methodologies for in vivo and in vitro investigations.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a hormonal cascade essential for the long-term regulation of arterial pressure and extracellular volume.[2][6] Angiotensin II, the primary effector molecule of this system, is an octapeptide produced from its precursor, angiotensinogen, through enzymatic cleavage by renin and angiotensin-converting enzyme (ACE).[3][7][8] this compound is the synthetic form of this potent vasoconstrictor used in research and clinical settings.[9][10] Its binding to the AT1 receptor, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events that collectively lead to an increase in blood pressure.[5][11] Understanding the nuanced role of Angiotensin II is fundamental to the development of therapeutic strategies for cardiovascular diseases such as hypertension.[2][4]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure, and its activation begins with the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal perfusion, low sodium delivery to the distal tubule, or sympathetic nervous system stimulation.[2][6] Renin cleaves angiotensinogen, a protein synthesized by the liver, to form the inactive decapeptide Angiotensin I.[3][8] Angiotensin I is then converted to the biologically active octapeptide Angiotensin II by ACE, which is predominantly found in the vascular endothelium of the lungs.[6][7]

Angiotensin II exerts its effects through several mechanisms:

-

Vasoconstriction: It directly constricts the muscular walls of small arteries (arterioles), leading to an increase in systemic vascular resistance and consequently, blood pressure.[1][4]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes the reabsorption of sodium and water in the kidneys, thereby increasing blood volume and pressure.[1][6][7]

-

Sympathetic Nervous System Enhancement: It acts on the central and peripheral nervous systems to increase sympathetic outflow, further contributing to vasoconstriction and cardiac output.[4][7]

-

Antidiuretic Hormone (ADH) Release: It stimulates the posterior pituitary gland to release ADH (vasopressin), which enhances water reabsorption in the kidneys.[1][6]

-

Direct Renal Effects: It directly increases sodium reabsorption in the proximal tubules of the kidneys.[2][6]

These actions are primarily mediated through the AT1 receptor. A second receptor subtype, the AT2 receptor, is also present and is thought to counterbalance some of the effects of the AT1 receptor.[5]

Angiotensin II Signaling Pathways

The binding of Angiotensin II to the AT1 receptor initiates a complex network of intracellular signaling pathways. The AT1 receptor is coupled to several heterotrimeric G proteins, most notably Gq/11.[5][12]

Gq/11-PLC-IP3/DAG Pathway

Activation of the Gq/11 protein by the AT1 receptor leads to the stimulation of Phospholipase C (PLC).[13][14][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[13][14] This rapid increase in intracellular Ca2+ concentration is a key event in vascular smooth muscle cell (VSMC) contraction.[13]

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[13][16] Activated PKC phosphorylates a variety of downstream targets, contributing to sustained VSMC contraction, cell growth, and proliferation.[17]

Mitogen-Activated Protein Kinase (MAPK) Cascades

Angiotensin II, via the AT1 receptor, also activates several Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal kinases (JNKs), and p38 MAPK.[12][18] These pathways are crucial for the long-term effects of Angiotensin II, such as vascular and cardiac remodeling, inflammation, and fibrosis.[4][18] The activation of ERK1/2, for instance, is a key step in Angiotensin II-induced VSMC hypertrophy.[17][19]

Other Signaling Pathways

The AT1 receptor can also signal through other G proteins like Gi/o and G12/13 and can activate G protein-independent pathways, often involving β-arrestin.[12] Furthermore, Angiotensin II can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and activate non-receptor tyrosine kinases like Src and JAK/STAT pathways.[11][12][18]

Quantitative Data on the Effects of this compound

The administration of Angiotensin II has a dose-dependent effect on blood pressure. The following tables summarize quantitative data from various studies.

| Study Type | Animal Model | Angiotensin II Dose/Infusion Rate | Effect on Blood Pressure | Reference |

| In Vivo Infusion | Male Sprague-Dawley Rats | 350 ng/min for 6 days | Mean Arterial Blood Pressure (MABP) increased by 60-80 mmHg. | [1] |

| In Vivo Infusion | Male Sprague-Dawley Rats | 200 ng/kg/min for 7 days | Significant increase in blood pressure. | [20] |

| In Vivo Infusion | Male Wistar Rats | 76 ng/min s.c. for 10-14 days | Blood pressure increased by 20 mmHg by day 2 and 90 mmHg by day 10. | [21] |

| In Vivo Infusion | Male and Female Mice | 600 ng/kg/min for 14 days | Systolic blood pressure increased in male mice. | [5] |

| In Vivo Infusion | ApoE-/- Mice | 1,000 ng/kg/min for 28 days | Systolic pressure increased by 23% within hours of pump implantation. | [18] |

Table 1: Quantitative Effects of Angiotensin II on Blood Pressure in Animal Models

| Study Population | Angiotensin II Dose Range | Effect on Mean Arterial Pressure (MAP) | Reference |

| Patients with Circulatory Shock (n=218) | 15 ng/kg/min to 60 mcg/min | MAP rose by 23.4%, from a weighted mean of 63.3 mmHg to 78.1 mmHg. | [4] |

| Patients with Vasodilatory Shock (ATHOS-3 Trial) | Titrated to achieve target MAP | Median MAP increase of 10.9 mmHg at 1 hour. | [16] |

Table 2: Quantitative Effects of Angiotensin II on Mean Arterial Pressure in Humans

Experimental Protocols

In Vivo Model: Angiotensin II-Induced Hypertension in Rodents

This protocol describes the induction of hypertension in mice or rats via chronic subcutaneous infusion of Angiotensin II using osmotic minipumps.

Materials:

-

Angiotensin II acetate

-

Sterile saline (0.9% NaCl)

-

Osmotic minipumps (e.g., Alzet)

-

Anesthetics (e.g., isoflurane or ketamine/xylazine mixture)

-

Surgical tools

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry)

Procedure:

-

Animal Acclimatization and Baseline Measurement: Acclimatize animals to the housing facility and the blood pressure measurement procedure for several days to minimize stress-induced variations. Obtain stable baseline blood pressure readings over 2-3 consecutive days.

-

Pump Preparation: Dissolve Angiotensin II in sterile saline to the desired concentration. Common infusion rates are 400-1000 ng/kg/min for mice and 200-400 ng/kg/min for rats.[3][5][20] Fill the osmotic minipumps with the Angiotensin II solution according to the manufacturer's instructions.

-

Surgical Implantation: Anesthetize the animal. Make a small subcutaneous incision on the back, between the scapulae. Create a subcutaneous pocket and insert the osmotic minipump. Suture the incision.

-

Post-Operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesics.

-

Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., daily or every other day) throughout the infusion period (typically 14-28 days).[5][18]

-

Data Analysis: Compare the blood pressure readings during Angiotensin II infusion to the baseline measurements.

In Vitro Assay: Vascular Reactivity of Isolated Arteries

This protocol details the assessment of the contractile response of isolated arterial rings to Angiotensin II.

Materials:

-

Angiotensin II acetate

-

Krebs-Henseleit solution

-

Organ bath system with force transducers

-

Dissection microscope and tools

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully dissect the desired artery (e.g., thoracic aorta or mesenteric artery). Place the artery in cold Krebs-Henseleit solution.

-

Ring Preparation: Under a dissection microscope, clean the artery of surrounding connective and adipose tissue. Cut the artery into rings of 2-3 mm in length. The endothelium can be mechanically removed by gently rubbing the intimal surface if required for the experiment.

-

Mounting in Organ Bath: Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[2]

-

Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes. Check the viability of the rings by inducing a contraction with a high potassium solution (e.g., 80 mM KCl).

-

Dose-Response Curve: After washing out the KCl and returning to baseline, add cumulative concentrations of Angiotensin II to the organ bath to generate a dose-response curve. Record the contractile force at each concentration.

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate parameters such as EC50.

Measurement of Plasma Renin Activity (PRA)

This protocol outlines the quantification of renin's enzymatic activity in plasma.

Materials:

-

EDTA-anticoagulated blood samples

-

Generation buffer (to adjust pH)

-

Protease inhibitors (e.g., PMSF)

-

Angiotensin I ELISA or RIA kit

Procedure:

-

Sample Collection and Preparation: Collect blood into EDTA tubes. Centrifuge at room temperature to separate the plasma. It is crucial to avoid chilling the samples before pH adjustment to prevent cryoactivation of prorenin.[7][12]

-

Angiotensin I Generation: Aliquot the plasma into two tubes. Add a generation buffer to adjust the pH to approximately 6.0.[9][12] Incubate one aliquot at 37°C for a defined period (e.g., 90-180 minutes) to allow renin to generate Angiotensin I. Incubate the second aliquot on ice (0-4°C) to serve as a baseline control.[9][12]

-

Enzyme Reaction Termination: Stop the enzymatic reaction in the 37°C sample by placing it on ice.

-

Angiotensin I Quantification: Measure the concentration of Angiotensin I in both the 37°C and 0°C samples using a commercially available ELISA or RIA kit according to the manufacturer's instructions.

-

Calculation of PRA: Calculate the rate of Angiotensin I generation (e.g., in ng/mL/hour) by subtracting the Angiotensin I concentration in the 0°C sample from that in the 37°C sample and dividing by the incubation time.

Measurement of Aldosterone Concentration

This protocol describes the quantification of aldosterone in plasma or serum.

Materials:

-

Plasma or serum samples

-

Aldosterone ELISA or RIA kit

Procedure:

-

Sample Collection: Collect blood and separate plasma or serum.

-

Quantification: Measure the aldosterone concentration using a commercial ELISA or RIA kit following the manufacturer's protocol.

-

Data Interpretation: Aldosterone levels are typically interpreted in conjunction with plasma renin activity to assess the status of the RAAS.

Measurement of Intracellular Calcium Concentration

This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to Angiotensin II.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells)

-

Fura-2 AM or other suitable calcium-sensitive fluorescent dye

-

Fluorescence plate reader or microscope with an imaging system

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

-

Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., Fura-2 AM) in a physiological buffer. The dye will enter the cells and be cleaved by intracellular esterases into its active, calcium-sensitive form.

-

Washing: Gently wash the cells to remove extracellular dye.

-

Measurement: Place the plate in the fluorescence reader or on the microscope stage. Record baseline fluorescence. Stimulate the cells with Angiotensin II and record the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the emission at a specific wavelength (e.g., 510 nm) following excitation at two different wavelengths (e.g., 340 nm and 380 nm).

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

Western Blot for Phosphorylated ERK1/2

This protocol describes the detection of the activated form of ERK1/2 in response to Angiotensin II stimulation.

Materials:

-

Cultured cells (e.g., VSMCs)

-

Lysis buffer

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment and Lysis: Treat cultured cells with Angiotensin II for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Angiotensin II AT1 Receptor Signaling Cascade.

Experimental Workflows

Caption: Workflow for Angiotensin II-Induced Hypertension Model.

Caption: Workflow for Vascular Reactivity Assay.

Conclusion

Angiotensin II is a potent regulator of blood pressure, acting through a complex and well-defined system. Its role in both normal physiology and the pathophysiology of cardiovascular disease is undeniable. This guide has provided a comprehensive overview of the mechanisms of Angiotensin II action, from the systemic level of the RAAS to the intricate intracellular signaling pathways. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers and drug development professionals, facilitating further investigation into this critical area of cardiovascular science. A thorough understanding of the principles and methodologies outlined herein is essential for the continued development of novel therapeutics targeting the renin-angiotensin system.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Physiological and Biochemical Vascular Reactivity Parameters of Angiotensin II and the Action of Biased Agonist TRV023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of angiotensin II on blood pressure in patients with circulatory shock: a structured review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin II infusion results in both hypertension and increased AMPA GluA1 signaling in hypothalamic paraventricular nucleus of male but not female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animals, angiotensin II infusion, and blood pressure measurement [bio-protocol.org]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. eaglebio.com [eaglebio.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. ahajournals.org [ahajournals.org]

- 12. benchchem.com [benchchem.com]

- 13. Routine Measurement of Plasma Renin Activity in the Management of Patients With Essential Hypertension: Notes From the 19th Annual ASH Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heparin inhibits Angiotensin II-induced vasoconstriction on isolated mouse mesenteric resistance arteries through Rho-A- and PKA-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An index of the initial blood pressure response to angiotensin II treatment and its association with clinical outcomes in vasodilatory shock - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Angiotensin II causes hypertension and cardiac hypertrophy through its receptors in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Telemetric Blood Pressure Assessment in Angiotensin II-Infused ApoE-/- Mice: 28 Day Natural History and Comparison to Tail-Cuff Measurements | PLOS One [journals.plos.org]

- 19. High sodium augments angiotensin II-induced vascular smooth muscle cell proliferation through the ERK 1/2-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

Angiotensin II Acetate Signaling in Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II), a potent vasoconstrictor peptide, plays a pivotal role in the pathophysiology of cardiovascular diseases such as hypertension, atherosclerosis, and vascular remodeling. Its effects are primarily mediated through the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR) abundantly expressed in vascular smooth muscle cells (VSMCs).[1] Upon binding of Angiotensin II acetate to the AT1R, a complex network of intracellular signaling pathways is activated, leading to a cascade of events that regulate VSMC contraction, growth, proliferation, and extracellular matrix production.[2][3] This technical guide provides a comprehensive overview of the core signaling pathways initiated by Angiotensin II in VSMCs, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Signaling Pathways

Angiotensin II-induced signaling in VSMCs is multifaceted, involving the activation of several key pathways that can be broadly categorized into:

-

Gq/11-PLC-IP3-Ca2+ Pathway: This is the canonical pathway leading to VSMC contraction.

-

RhoA/Rho Kinase (ROCK) Pathway: This pathway contributes to calcium sensitization of the contractile machinery and is also involved in cell growth and migration.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including ERK1/2, JNK, and p38 MAPK, are crucial for regulating gene expression, cell growth, hypertrophy, and inflammation.[3]

Gq/11-Phospholipase C (PLC) - Inositol Trisphosphate (IP3) - Calcium (Ca2+) Signaling Pathway

Activation of the AT1R by Angiotensin II leads to the coupling and activation of the heterotrimeric G-protein Gq/11.[3] This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptor on the sarcoplasmic reticulum (SR), triggering the release of stored calcium into the cytosol.[4] The resulting increase in intracellular calcium concentration ([Ca2+]i) is a primary trigger for VSMC contraction.[5] Calcium ions bind to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and cell contraction.[5]

RhoA/Rho Kinase (ROCK) Signaling Pathway

In parallel to the calcium-dependent pathway, Angiotensin II also activates the small GTPase RhoA. This can occur through G12/13 coupling of the AT1R. Activated RhoA (RhoA-GTP) in turn activates its downstream effector, Rho kinase (ROCK).[6] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain.[6] This inhibition of MLCP leads to a net increase in phosphorylated myosin light chain, thereby sensitizing the contractile apparatus to calcium and contributing to sustained VSMC contraction. The RhoA/ROCK pathway is also implicated in Angiotensin II-induced VSMC hypertrophy and migration.[7][8]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Angiotensin II is a potent activator of the MAPK family, which includes extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] Activation of these kinases is often mediated by the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and through reactive oxygen species (ROS) production.[9]

-

ERK1/2 Pathway: The ERK1/2 pathway is primarily associated with cell growth, proliferation, and differentiation.[10] Angiotensin II-induced activation of ERK1/2 can proceed through both G-protein-dependent and β-arrestin-mediated pathways.

-

JNK and p38 MAPK Pathways: These pathways are often referred to as stress-activated protein kinases and are involved in inflammatory responses, apoptosis, and hypertrophy.[9]

Quantitative Data on Angiotensin II Signaling

The following tables summarize quantitative data from various studies on the effects of Angiotensin II on key signaling events in VSMCs.

Table 1: Angiotensin II-Induced Calcium Response in VSMCs

| Parameter | Angiotensin II Concentration | Response | Cell Type | Reference |

| Peak [Ca2+]i | 100 nM | Increase from ~52 nM to ~264 nM | Rat preglomerular VSMC | [4] |

| Sustained [Ca2+]i | 100 nM | Plateau at ~95 nM | Rat preglomerular VSMC | [4] |

| pD2 for [Ca2+]i increase | - | 7.4 ± 0.1 | Rat mesenteric artery VSMC | [11] |

Table 2: Angiotensin II-Induced Phosphorylation of Signaling Proteins in VSMCs

| Protein | Angiotensin II Concentration | Time | Fold Increase (vs. Control) | Cell Type | Reference |

| p-ERK1/2 | 100 nM | 5 min | ~2.5 - 3.0 | Rat aortic VSMC | [10] |

| p-ERK1/2 | 10 nM | 5 min | ~2.8 | Rat VSMC | [12] |

| p-c-Src | 100 nM | 2 min | 2 - 3 | Rat aortic VSMC | [13] |

Table 3: Angiotensin II-Induced Gene Expression Changes in VSMCs

| Gene | Angiotensin II Concentration | Time | Fold Increase (vs. Control) | Cell Type | Reference |

| Osteopontin | 100 nM | - | ~9 | Rat aortic VSMC | [14] |

| PAI-1 | 100 nM | - | ~3 | Rat aortic VSMC | [14] |

| Ch25h | 100 nM | 1 hr | ~50 | Rat VSMC |

Table 4: Effect of Inhibitors on Angiotensin II-Induced Responses in VSMCs

| Response | Inhibitor | Inhibitor Concentration | % Inhibition | Cell Type | Reference |

| VSMC Contraction | Y-27632 (ROCK inhibitor) | 10 µM | Marked reduction | Rat thoracic aorta | [6] |

| [Ca2+]i response | Tyrphostin A-23 (Tyrosine kinase inhibitor) | 10 µM | Significant attenuation | Rat mesenteric artery VSMC | [11] |

| RhoA activation | Simvastatin | 0.1 µM | Significant inhibition | Bovine aortic endothelial cells | [15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides an overview of key experimental protocols used to study Angiotensin II signaling in VSMCs.

Primary Culture of Vascular Smooth Muscle Cells (VSMCs)

This protocol describes the isolation and culture of primary VSMCs from rat aorta using the explant method.[16][17]

Materials:

-

Thoracic aorta from a male Sprague-Dawley rat

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Elastase

-

Sterile dissection tools

-

Culture flasks

Procedure:

-

Euthanize the rat according to approved institutional guidelines.

-

Under sterile conditions, excise the thoracic aorta and place it in a petri dish containing cold, sterile phosphate-buffered saline (PBS).

-

Carefully remove the adventitia and surrounding connective tissue.

-

Cut the aorta longitudinally to expose the endothelial layer. Gently scrape the endothelium with a scalpel blade.

-

Cut the remaining medial layer into small (~1-2 mm²) pieces (explants).

-

Place the explants, intimal side down, into a dry culture flask and allow them to adhere for 30-60 minutes in a humidified incubator at 37°C and 5% CO2.

-

Carefully add DMEM supplemented with 20% FBS and 1% penicillin-streptomycin to the flask, ensuring the explants are not dislodged.

-

VSMCs will begin to migrate out from the explants within 5-10 days.

-

Once confluent, the primary cells can be subcultured using trypsin-EDTA.

-

Characterize the VSMC phenotype by immunostaining for α-smooth muscle actin.[16]

Western Blotting for Phosphorylated Proteins

This protocol outlines the steps for detecting phosphorylated signaling proteins (e.g., p-ERK) in VSMCs following Angiotensin II stimulation.[18][19][20]

Materials:

-

Cultured VSMCs

-

Angiotensin II acetate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed VSMCs in culture plates and grow to 80-90% confluency.

-

Serum-starve the cells for 24 hours to reduce basal signaling.

-

Stimulate the cells with the desired concentration of Angiotensin II for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total protein.

Intracellular Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in VSMCs using the ratiometric fluorescent indicator Fura-2 AM.[11][21][22]

Materials:

-

VSMCs grown on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

-

Perfusion system

Procedure:

-

Incubate VSMCs grown on coverslips with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at room temperature in the dark.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Excite the cells alternately with light at 340 nm and 380 nm and capture the fluorescence emission at 510 nm.

-

Record the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

-

After establishing a stable baseline, stimulate the cells with Angiotensin II via the perfusion system.

-

The change in the F340/F380 ratio is proportional to the change in [Ca2+]i. The ratio can be calibrated to absolute calcium concentrations using ionomycin and EGTA.

RhoA Activation Assay (G-LISA)

This protocol outlines the measurement of active, GTP-bound RhoA in VSMC lysates using a G-LISA™ colorimetric assay.[23][24][25]

Materials:

-

Cultured VSMCs

-

Angiotensin II acetate

-

G-LISA™ RhoA Activation Assay Kit (contains Rho-GTP binding protein-coated plate, lysis buffer, antibodies, and detection reagents)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Culture and stimulate VSMCs with Angiotensin II as described for Western blotting.

-

Lyse the cells with the provided lysis buffer.

-

Clarify the lysates and determine the protein concentration.

-

Add equal amounts of protein from each sample to the wells of the Rho-GTP binding protein-coated plate.

-

Incubate for 30 minutes to allow active RhoA to bind.

-

Wash the wells to remove unbound protein.

-

Add the primary anti-RhoA antibody and incubate for 45 minutes.

-

Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 45 minutes.

-

Wash the wells and add the HRP detection reagent.

-

Measure the absorbance at 490 nm using a microplate reader. The signal is directly proportional to the amount of active RhoA in the sample.

Conclusion

The signaling pathways initiated by Angiotensin II acetate in vascular smooth muscle cells are complex and interconnected, leading to a range of physiological and pathophysiological responses. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of novel therapeutic strategies to combat cardiovascular diseases. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the core signaling mechanisms, a compilation of quantitative data, and practical experimental methodologies. The provided diagrams serve to visualize the intricate relationships within these signaling networks, facilitating a more intuitive grasp of the molecular events that govern VSMC function in response to Angiotensin II.

References

- 1. Vascular Smooth Muscle Cell Isolation and Culture from Mouse Aorta [en.bio-protocol.org]

- 2. DNA microarray profiling to identify angiotensin-responsive genes in vascular smooth muscle cells: potential mediators of vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandins buffer ANG II-mediated increases in cytosolic calcium in preglomerular VSMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 6. Angiotensin II-Induced Vasoconstriction via Rho Kinase Activation in Pressure-Overloaded Rat Thoracic Aortas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-term inhibition of Rho-kinase suppresses angiotensin II-induced cardiovascular hypertrophy in rats in vivo: effect on endothelial NAD(P)H oxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Adiponectin Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Remodeling through Nitric Oxide and the RhoA/ROCK Pathway [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. High sodium augments angiotensin II-induced vascular smooth muscle cell proliferation through the ERK 1/2-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Angiotensin II regulates vascular smooth muscle cell pH, contraction, and growth via tyrosine kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Angiotensin II-induced vascular endothelial dysfunction through RhoA/Rho kinase/p38 mitogen-activated protein kinase/arginase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of an optimized protocol for primary culture of smooth muscle cells from rat thoracic aortas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. bioradiations.com [bioradiations.com]

- 21. moodle2.units.it [moodle2.units.it]

- 22. ionbiosciences.com [ionbiosciences.com]

- 23. Angiotensin II regulates the LARG/RhoA/MYPT1 axis in rat vascular smooth muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sc.edu [sc.edu]

- 25. universalbiologicals.com [universalbiologicals.com]

The Dawn of a New Era in Cardiovascular Research: The Discovery and Synthesis of Angiotensin II

A comprehensive technical guide on the pivotal discoveries and synthetic advancements that unveiled the potent vasoconstrictor, Angiotensin II, and its analogs, shaping the landscape of cardiovascular medicine.

Introduction

The intricate regulation of blood pressure and cardiovascular homeostasis is orchestrated by a complex interplay of physiological systems. Central to this is the Renin-Angiotensin System (RAS), a hormonal cascade whose principal effector, Angiotensin II, has been the subject of intense scientific scrutiny for over a century. This technical guide provides an in-depth exploration of the discovery and history of Angiotensin II, from the early observations of a pressor substance in the kidney to the landmark chemical synthesis of this potent octapeptide and its synthetic analogs. We will delve into the key experiments, methodologies, and quantitative data that laid the foundation for our understanding of the RAS and paved the way for the development of life-saving therapeutics for hypertension and other cardiovascular diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the origins and evolution of this critical area of study.

A Historical Journey: Unraveling the Renin-Angiotensin System

The story of Angiotensin II begins in 1898 with the pioneering work of Robert Tigerstedt and his student Per Bergman. Their experiments, involving the injection of rabbit kidney extracts, revealed the existence of a pressor substance they named "renin"[1]. However, it would take several decades to elucidate the true nature of this system.

In the 1930s, Harry Goldblatt's experiments on renal artery constriction in dogs firmly established the link between the kidney and hypertension. This spurred further investigation, and in 1940, two independent groups, led by Irvine Page in the United States and Eduardo Braun-Menéndez in Argentina, isolated a potent vasoconstrictor substance. Page's group named it "angiotonin," while Braun-Menéndez's team called it "hypertensin." In 1958, a consensus was reached, and the substance was officially named "angiotensin"[2].

A significant breakthrough came with the discovery that angiotensin existed in two forms. Leonard Skeggs and his colleagues in the 1950s identified a largely inactive precursor, a decapeptide they named Angiotensin I, and the highly active octapeptide, Angiotensin II[3]. They also identified the "angiotensin-converting enzyme" (ACE) responsible for this transformation.

The final piece of the initial puzzle fell into place in 1957 when two independent research groups, one led by Robert Schwyzer and the other by F. Merlin Bumpus at the Cleveland Clinic, successfully determined the amino acid sequence and achieved the first chemical synthesis of Angiotensin II[3]. This monumental achievement provided researchers with a pure, synthetic source of the hormone, accelerating research into its physiological effects and the development of synthetic analogs.

The First Synthesis of a Potent Peptide: Methodologies and Challenges

The initial syntheses of Angiotensin II were remarkable achievements of their time, predating the widespread adoption of automated solid-phase peptide synthesis. The methods employed were laborious, solution-phase techniques requiring meticulous control of reaction conditions and extensive purification of intermediates.

Early Solution-Phase Synthesis (Conceptual)

-

Amino Acid Protection: The N-terminus of one amino acid and the C-terminus of another were "protected" with chemical groups to prevent unwanted side reactions. A common N-terminal protecting group was the carbobenzoxy (Cbz) group, while C-termini were often protected as simple esters.

-

Peptide Bond Formation: The unprotected carboxyl group of one amino acid was activated, typically by conversion to an acid chloride or an activated ester. This activated amino acid was then reacted with the unprotected amino group of the second amino acid to form a dipeptide.

-

Deprotection: One of the protecting groups was selectively removed to allow for the addition of the next amino acid in the sequence.

-

Stepwise Elongation: This cycle of coupling and deprotection was repeated to build the peptide chain one amino acid at a time.

-

Purification: After each step, the intermediate peptide was rigorously purified, often by crystallization or chromatography, to remove unreacted starting materials and byproducts.

-

Final Deprotection: Once the full peptide chain was assembled, all remaining protecting groups were removed to yield the final, active peptide.

This process was incredibly time-consuming and required a high level of chemical expertise. The low yields and difficulties in purification were significant hurdles.

The Advent of Solid-Phase Peptide Synthesis (SPPS)

The landscape of peptide synthesis was revolutionized in the early 1960s by R. Bruce Merrifield, who developed the solid-phase peptide synthesis (SPPS) method, for which he was awarded the Nobel Prize in Chemistry in 1984. This technique dramatically simplified and accelerated the synthesis of peptides, including Angiotensin II and its analogs.

Experimental Workflow: Solid-Phase Synthesis of Angiotensin II (Conceptual)

Saralasin, a synthetic analog of Angiotensin II with antagonist properties, was synthesized using SPPS. The following provides a detailed protocol for its synthesis[3]:

-

Resin Preparation: Fmoc-Ala-Wang resin is swelled in dimethylformamide (DMF) within a reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed from the alanine on the resin by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The carboxyl group of the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) is activated using a coupling reagent such as HBTU/HOBt in the presence of an activator base like DIPEA. The activated amino acid is then added to the resin to facilitate the coupling reaction.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove any unreacted reagents and byproducts.

-

Iterative Cycling: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the Saralasin sequence: His(Trt), Val, Tyr(tBu), Val, Arg(Pbf), and finally Sarcosine (Boc-Sar-OH).

-

Cleavage and Deprotection: Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Precipitation: The crude peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.

-

Purification: The crude Saralasin is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified fractions are lyophilized to obtain the final Saralasin acetate as a white, fluffy powder.

Biological Characterization: From Bioassays to Receptor Binding

The availability of synthetic Angiotensin II and its analogs spurred a wave of research to characterize their biological activities. Early studies relied on bioassays, which measured the physiological response of isolated tissues to the peptides. Later, the development of radioligand binding assays provided a more direct and quantitative measure of receptor affinity.

Early Bioassays

One of the classic bioassays for Angiotensin II activity involved the use of isolated rat uterus. The contractile response of the uterine smooth muscle to Angiotensin II is potent and reproducible.

Experimental Protocol: Rat Uterus Bioassay (Conceptual)

-

Tissue Preparation: A female rat is euthanized, and the uterine horns are excised and placed in an oxygenated physiological salt solution (e.g., de Jalon's solution).

-

Organ Bath Setup: A segment of the uterine horn is suspended in an organ bath containing the physiological salt solution, maintained at a constant temperature (e.g., 37°C) and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Transducer Attachment: One end of the uterine strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate in the organ bath for a period of time until a stable baseline tension is achieved.

-

Dose-Response Curve Generation: Increasing concentrations of Angiotensin II are cumulatively added to the organ bath, and the resulting increase in muscle contraction is recorded.

-

Data Analysis: The magnitude of the contraction at each concentration is measured, and a dose-response curve is plotted to determine the potency (e.g., EC50) and efficacy (Emax) of Angiotensin II.

Quantitative Data from Early Bioassays

The following table summarizes representative dose-response data for Angiotensin II and its analogs from early studies on various smooth muscle preparations.

| Compound | Tissue | Parameter | Value |

| Angiotensin II | Rat Uterus | pD2 | 9.14 ± 0.01 (Proestrus) |

| Angiotensin II | Rat Uterus | pD2 | 8.96 ± 0.05 (Estrus) |

| Angiotensin II | Rat Uterus | pD2 | 9.41 ± 0.06 (Diestrus) |

| Angiotensin II | Cultured Rat Aortic Smooth Muscle Cells | ED50 (Protein Synthesis) | 1 nM |

pD2 is the negative logarithm of the EC50 value.

Radioligand Binding Assays

The development of radiolabeled Angiotensin II analogs allowed for the direct measurement of binding to its receptors in various tissues. These assays were crucial for determining receptor density (Bmax) and the affinity (Kd) of Angiotensin II and its synthetic analogs for their receptors.

Experimental Workflow: Radioligand Receptor Binding Assay

Quantitative Data from Receptor Binding Assays

The following table presents binding affinity (Ki) data for Saralasin and other Angiotensin II receptor antagonists.

| Compound | Receptor Subtype | Ki (nM) |

| Saralasin | AT1 | ~0.32 |

| Losartan | AT1 | 19-39 |

| Valsartan | AT1 | 3.9 - 9.3 |

| Irbesartan | AT1 | 1.5 - 2.5 |

Physicochemical Properties of Angiotensin II and Saralasin

The following table summarizes some of the key physicochemical properties of synthetic Angiotensin II and its analog, Saralasin.

| Property | Angiotensin II | Saralasin |

| Molecular Formula | C50H71N13O12 | C42H65N13O10 |

| Molecular Weight | 1046.18 g/mol | 912.05 g/mol |

| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Sar-Arg-Val-Tyr-Val-His-Pro-Ala |

| Appearance | White to off-white powder | White to off-white powder |

| Solubility | Soluble in water | Soluble in water |

Angiotensin II Signaling Pathways

Angiotensin II exerts its diverse physiological effects by binding to specific cell surface receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The signaling cascades initiated by these receptors are complex and cell-type specific.

AT1 Receptor Signaling

The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Angiotensin II, couples to Gq/11. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including vasoconstriction, cell growth, and inflammation.

AT1 Receptor Signaling Pathway

AT2 Receptor Signaling

The signaling pathways associated with the AT2 receptor are less well-defined than those of the AT1 receptor and can have opposing effects. AT2 receptor activation is often associated with vasodilation, anti-proliferative effects, and apoptosis.

Conclusion

The discovery and synthesis of Angiotensin II represent a landmark achievement in cardiovascular research. From the early, painstaking efforts to isolate and characterize this potent vasoconstrictor to the development of sophisticated synthetic and analytical techniques, the journey has been one of relentless scientific inquiry. The ability to synthesize Angiotensin II and its analogs has not only provided invaluable tools for dissecting the complexities of the Renin-Angiotensin System but has also laid the groundwork for the development of a major class of antihypertensive drugs. This technical guide has provided a glimpse into the foundational experiments and methodologies that have shaped our understanding of Angiotensin II, a molecule that continues to be a focal point of research in the quest for better treatments for cardiovascular disease. The ongoing exploration of the intricate signaling pathways and the development of novel synthetic modulators of the RAS promise to further revolutionize our approach to managing hypertension and its devastating consequences.

References

An In-depth Guide to the Physiological Functions of the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that plays a central role in the regulation of cardiovascular, renal, and adrenal functions.[1] Its primary function is to govern body fluid and electrolyte balance, as well as arterial pressure.[1][2][3] Dysregulation of the RAS is implicated in the pathophysiology of numerous diseases, including hypertension, heart failure, and kidney disease, making it a key target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the core physiological functions of the RAS, its signaling pathways, quantitative aspects, and key experimental methodologies.

The Classical Renin-Angiotensin System Cascade

The classical RAS operates as an endocrine system to regulate blood pressure and volume. The cascade is initiated in response to specific physiological stimuli, including reduced renal blood flow, decreased sodium delivery to the distal tubules, and sympathetic nervous system activation.[3][6]

The key components of this pathway are:

-

Renin: A proteolytic enzyme secreted by the juxtaglomerular cells of the kidney in response to low blood pressure or blood volume.[2][6]

-

Angiotensinogen: A precursor protein constitutively produced and secreted by the liver.[1][3]

-

Angiotensin I: An inactive decapeptide formed when renin cleaves angiotensinogen.[2][3]

-

Angiotensin-Converting Enzyme (ACE): An enzyme, found predominantly on the surface of vascular endothelial cells in the lungs and kidneys, that converts Angiotensin I to Angiotensin II.[2][3][7]

-

Angiotensin II (Ang II): The primary effector molecule of the RAS, an octapeptide with potent physiological effects.[8][9]

-

Aldosterone: A mineralocorticoid hormone released from the adrenal cortex upon stimulation by Angiotensin II.[2]

The activation sequence begins when renin is released into the circulation, where it cleaves angiotensinogen to form Angiotensin I.[2] Angiotensin I is then converted to the potent Angiotensin II by ACE.[7] Ang II exerts its effects by binding to specific receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[10]

Caption: The classical RAS cascade, initiated by renin release.

Core Physiological Functions of Angiotensin II

Angiotensin II is the central effector of the RAS, mediating a wide range of physiological responses aimed at restoring blood pressure and fluid volume. These effects are primarily mediated through the AT1 receptor.[11][12]

Key functions include:

-

Vasoconstriction: Ang II is a potent vasoconstrictor, acting directly on vascular smooth muscle cells to increase systemic vascular resistance and, consequently, arterial blood pressure.[2][8]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which in turn causes the renal tubules to increase the reabsorption of sodium and water, expanding extracellular fluid volume and increasing blood pressure.[2]

-

Renal Effects: Ang II constricts both afferent and efferent arterioles in the kidney and increases sodium reabsorption in the proximal convoluted tubule.[5]

-

Neural Effects: It acts on the hypothalamus to stimulate thirst and increase the secretion of vasopressin (antidiuretic hormone, ADH) from the posterior pituitary, which promotes water retention by the kidneys.[5][8]

-

Sympathetic Facilitation: Ang II enhances the release of norepinephrine from sympathetic nerves and inhibits its reuptake, amplifying sympathetic nervous system activity.[8]

-

Cellular Growth and Proliferation: Chronically elevated levels of Ang II can stimulate cardiac and vascular hypertrophy, contributing to end-organ damage in hypertensive states.[3][8]

Angiotensin Receptors and Signaling Pathways

Ang II mediates its diverse effects through two main G protein-coupled receptors (GPCRs): the AT1 and AT2 receptors.

Angiotensin II Type 1 (AT1) Receptor Signaling

The majority of the known physiological and pathophysiological actions of Ang II are mediated by the AT1 receptor.[11][12] The AT1 receptor couples to various G proteins, primarily Gαq/11, to activate downstream signaling cascades.

Key AT1R-mediated signaling events include:

-

Gαq/11 Pathway: Activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for vasoconstriction and cell growth.[5][7]

-

MAPK Activation: Ang II activates mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, which are involved in cell growth, hypertrophy, inflammation, and fibrosis.[13]

-

Tyrosine Kinase Transactivation: The AT1 receptor can transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), leading to further downstream signaling that contributes to vascular remodeling.[12][13]

-

Reactive Oxygen Species (ROS) Generation: AT1R activation stimulates NAD(P)H oxidases, a major source of cellular ROS, which are implicated in vascular inflammation and endothelial dysfunction.[13]

Caption: Major signaling pathways activated by the AT1 receptor.

Angiotensin II Type 2 (AT2) Receptor Signaling

The AT2 receptor is also expressed in various tissues, but its functions are generally considered to counteract those of the AT1 receptor. AT2 receptor signaling is associated with vasodilation, anti-proliferative, and anti-inflammatory effects.

The Counter-Regulatory RAS Axis

Recent discoveries have expanded the understanding of the RAS to include a counter-regulatory axis that opposes the actions of the classical ACE/Ang II/AT1 receptor pathway.[14] This protective arm of the RAS is crucial for maintaining homeostasis and mitigating the detrimental effects of excessive Ang II activity.[15]

The key components of this axis are:

-

Angiotensin-Converting Enzyme 2 (ACE2): An enzyme that metabolizes Ang II into the heptapeptide Angiotensin-(1-7).[14][16]

-

Angiotensin-(1-7) [Ang-(1-7)]: A biologically active peptide that generally opposes the actions of Ang II.[14]

-

Mas Receptor (MasR): A G protein-coupled receptor that serves as the functional binding site for Ang-(1-7).[14][17]

The ACE2/Ang-(1-7)/Mas axis promotes vasodilation, anti-fibrotic, anti-proliferative, and anti-thrombotic effects, thereby providing a natural balance to the pressor and pro-fibrotic actions of the classical RAS.[14][15] Enhancing this protective axis is a promising therapeutic strategy for cardiovascular and renal diseases.[14]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. byjus.com [byjus.com]

- 9. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. ahajournals.org [ahajournals.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. scientificarchives.com [scientificarchives.com]

- 15. nsuworks.nova.edu [nsuworks.nova.edu]

- 16. ACE2, a new regulator of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

Angiotensin Acetate: A Technical Guide to AT1 and AT2 Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Angiotensin II, commercially available as Angiotensin acetate, and its complex interactions with its primary physiological targets: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. This compound is the salt form of the octapeptide hormone Angiotensin II, a central component of the renin-angiotensin-aldosterone system (RAAS)[1][2]. The acetate salt form enhances the stability and solubility of the peptide, while the biological activity is conferred by the Angiotensin II peptide itself[1]. Angiotensin II's binding to its receptors initiates a cascade of physiological and pathophysiological effects, making it a critical area of study in cardiovascular research and drug development[2][3][4].

The two major receptor subtypes, AT1 and AT2, are both G-protein coupled receptors (GPCRs) but often mediate opposing effects[5][6]. The AT1 receptor is responsible for the classical, well-documented effects of Angiotensin II, including vasoconstriction, inflammation, and cellular hypertrophy[7][8][9]. Conversely, the AT2 receptor is generally considered to counteract the actions of the AT1 receptor, promoting vasodilation and anti-proliferative effects[7][10]. Understanding the nuanced interactions and downstream signaling of these receptors is paramount for developing targeted therapeutics for cardiovascular and related diseases.

Quantitative Receptor Interaction Data

The binding affinity of Angiotensin II and its related peptides to the AT1 and AT2 receptors is a critical determinant of their biological activity. Affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding interaction[11]. The following tables summarize the binding affinities reported in the literature. It is important to note that absolute values can vary between studies depending on the experimental conditions, such as the cell line used, the specific radioligand, and assay temperature.

Table 1: Binding Affinity of Angiotensin Peptides at Human AT1 and AT2 Receptors

| Ligand | Receptor | Affinity (Ki, nM) | Selectivity |

| Angiotensin II | AT1 | ~0.2 - 2.0 | - |

| AT2 | ~0.1 - 1.0 | ~1-fold for AT2 | |

| Angiotensin III | AT1 | ~10 - 50 | |

| AT2 | ~0.5 - 2.0 | ~20-fold for AT2 | |

| Angiotensin IV | AT1 | >1000 | |

| AT2 | ~100 - 300 | Highly AT2 selective | |

| Angiotensin-(1-7) | AT1 | >1000 | |

| AT2 | ~300 - 500 | Highly AT2 selective |

Data compiled from multiple sources, including a systematic analysis using HEK-293 cells expressing the respective receptors[12][13]. The natural ligands Angiotensin II and Angiotensin III do not significantly distinguish between AT1 and AT2 receptors in terms of binding affinity[14][15]. However, shorter peptide fragments show substantial selectivity for the AT2 receptor[12][13].

Signaling Pathways and Mechanisms of Action

The binding of Angiotensin II to its receptors triggers distinct intracellular signaling cascades. The AT1 receptor primarily engages canonical G-protein pathways, while the AT2 receptor often utilizes G-protein-independent mechanisms to exert its counter-regulatory effects.

AT1 Receptor Signaling

The AT1 receptor mediates the majority of the known physiological and pathological actions of Angiotensin II[9]. Its activation is central to blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling[3][7][16]. The signaling is complex, involving multiple canonical and non-canonical pathways.

The primary signaling cascade occurs through the coupling of the AT1 receptor to the Gq/11 family of G-proteins[11]. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG)[11]. IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC)[8][11]. These events culminate in cellular responses such as smooth muscle contraction, inflammation, and cellular growth[9].

Beyond this canonical pathway, AT1 receptor signaling also involves:

-

Transactivation of Growth Factor Receptors: The AT1 receptor can transactivate the Epidermal Growth Factor Receptor (EGFR), which then stimulates downstream pathways like the Ras/Raf/MEK/ERK cascade, promoting cell proliferation and hypertrophy[8][9][16].

-

Rho/ROCK Pathway: Activation of the Rho/ROCK pathway contributes to vasoconstriction and cellular proliferation[9][16].

-

Reactive Oxygen Species (ROS) Generation: AT1 activation stimulates NADPH oxidase, leading to the production of ROS, which acts as a signaling molecule amplifying pro-inflammatory and pro-fibrotic effects[3][16].

-

β-Arrestin-Mediated Signaling: Like many GPCRs, the AT1 receptor can also signal through a G-protein-independent pathway mediated by β-arrestin, which can lead to the activation of MAPKs[3].

Caption: Simplified AT1 receptor signaling pathways.

AT2 Receptor Signaling

The AT2 receptor is highly expressed in fetal tissues, with expression levels decreasing significantly in adults. However, its expression can be re-induced under pathological conditions such as tissue injury and inflammation[10][17]. The AT2 receptor generally opposes the actions of the AT1 receptor, mediating vasodilation, anti-inflammatory, and anti-proliferative effects[5][7][10].

AT2 receptor signaling is less understood than AT1 signaling and appears to be largely G-protein-independent[14]. Key signaling mechanisms include:

-

Activation of Phosphatases: The AT2 receptor is coupled to the activation of various protein phosphatases, including SH2 domain-containing phosphatase 1 (SHP-1), protein phosphatase 2A (PP2A), and mitogen-activated protein kinase phosphatase 1 (MKP-1)[10][18]. By dephosphorylating key signaling molecules, these phosphatases can inhibit growth-promoting pathways activated by the AT1 receptor.

-

Bradykinin/Nitric Oxide/cGMP Pathway: AT2 receptor activation can increase the production of bradykinin and nitric oxide (NO), leading to the accumulation of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation[5][18].

-

PLZF Interaction: A novel signaling mechanism involves the binding of the AT2 receptor's C-terminus to the transcription factor Promyelocytic Zinc Finger (PLZF)[17]. Upon Angiotensin II stimulation, PLZF co-localizes with the AT2 receptor and is translocated to the nucleus, where it can regulate gene expression[17].

Caption: Major AT2 receptor signaling pathways.

Experimental Protocols

Characterizing the interaction of this compound with AT1 and AT2 receptors involves a combination of binding and functional assays. Below are detailed methodologies for two key experiments.

Protocol 1: Competition Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled ligand (Angiotensin II) by measuring its ability to compete with a radiolabeled ligand for receptor binding[19][20].

1. Membrane Preparation:

-

Culture cells stably expressing the human AT1 or AT2 receptor (e.g., HEK-293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors)[21].

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20-30 minutes at 4°C)[21].

-

Wash the membrane pellet by resuspension in fresh buffer and repeat centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C[21].

2. Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (e.g., unlabeled Angiotensin II or a specific antagonist) for non-specific binding (NSB).

-

50 µL of competing ligand (Angiotensin II acetate) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of a fixed concentration of radioligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II, near its Kd value)[6][22].

-

100 µL of the prepared cell membranes (typically 5-20 µg of protein)[21].

-

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium[21].

3. Separation and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter[21].

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the trapped radioactivity using a scintillation counter[21].

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts for each concentration of the competitor.

-

Plot the specific binding as a percentage of the maximum specific binding against the log concentration of Angiotensin II acetate.

-

Fit the data to a one-site competition non-linear regression model to determine the IC50 value (the concentration of Angiotensin II that inhibits 50% of specific radioligand binding)[20].

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[11].

References

- 1. Angiotensin II acetate | C52H75N13O14 | CID 172197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Angiotensin II Acetate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. guidetopharmacology.org [guidetopharmacology.org]

- 15. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]

- 18. Signal transduction from the angiotensin II AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Angiotensin Acetate in Aldosterone Secretion: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which Angiotensin II, the active peptide derived from Angiotensin acetate, stimulates the synthesis and secretion of aldosterone from the adrenal cortex. This guide details the core signaling pathways, presents quantitative physiological data, and outlines key experimental protocols relevant to the study of this critical component of the Renin-Angiotensin-Aldosterone System (RAAS).

Introduction: Angiotensin II and the Regulation of Aldosterone